molecular formula C23H32N2O2 B1662484 Cutamesine CAS No. 165377-43-5

Cutamesine

Cat. No.: B1662484
CAS No.: 165377-43-5
M. Wt: 368.5 g/mol
InChI Key: UVSWWUWQVAQPJR-UHFFFAOYSA-N
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Description

Cutamesine, also known as 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine, is a synthetic sigma receptor agonist that is selective for the sigma-1 receptor. This receptor is a chaperone protein mainly found in the endoplasmic reticulum of cells in the central nervous system. This compound has been studied for its potential therapeutic effects in various neurological conditions, including cognitive diseases and stroke recovery .

Mechanism of Action

Target of Action

Cutamesine, also known as SA 4503, is a synthetic sigma receptor agonist that selectively targets the σ1 receptor . The σ1 receptor is a chaperone protein primarily located in the endoplasmic reticulum of cells in the central nervous system . These σ1 receptors play a crucial role in modulating Ca2+ release and apoptosis .

Mode of Action

This compound’s interaction with the σ1 receptor is associated with various physiological phenomena in the central nervous system (CNS). This includes the activation of dopamine-releasing neurons and the repression of the MAPK/ERK pathway . The σ1 receptor’s biochemical function is that of a molecular chaperone, stabilizing proteins in response to cellular stress .

Biochemical Pathways

The activation of the σ1 receptor by this compound influences several biochemical pathways. One of the key pathways affected is the modulation of Ca2+ release, which is critical for various cellular functions . Additionally, this compound represses the MAPK/ERK pathway, which plays a significant role in cell differentiation, proliferation, and survival .

Pharmacokinetics

In these trials, this compound was administered orally, suggesting that it has suitable bioavailability for systemic effects

Result of Action

This compound’s action on the σ1 receptor has been linked to potential therapeutic effects in various CNS disorders. Preclinical studies suggest that this compound can improve cognitive functions, increase brain-derived neurotrophic factor (BDNF), and prevent neuronal death . In clinical trials, this compound has shown potential benefits in improving neurological function in stroke patients .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the timing of administration is crucial, as this compound has shown enhanced functional recovery after experimental stroke with a treatment initiation window of 48 hours and chronic treatment for 28 days

Biochemical Analysis

Biochemical Properties

Cutamesine interacts with the σ1 receptor, playing a key role in the modulation of Ca2+ release and apoptosis . The σ1 receptor is a chaperone protein that stabilizes proteins in response to cellular stress . This compound’s activation of the σ1 receptor is associated with various physiological phenomena in the CNS, including the activation of dopamine-releasing neurons and repression of the MAPK/ERK pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating Ca2+ release and apoptosis . In the central nervous system, this compound’s activation of the σ1 receptor can lead to the activation of dopamine-releasing neurons and repression of the MAPK/ERK pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the σ1 receptor. This receptor is a chaperone protein that stabilizes proteins in response to cellular stress . This compound’s activation of the σ1 receptor can lead to the modulation of Ca2+ release and apoptosis .

Temporal Effects in Laboratory Settings

In a phase 2 clinical trial exploring the safety, tolerability, dose range, and functional effects of this compound in patients with ischemic stroke, subjects were randomized between 48 and 72 hours after stroke to receive this compound 1 mg/d, 3 mg/d, or placebo for 28 days . The effects on safety and function were assessed at baseline, at the end of treatment (day 28), and at the end of follow-up (day 56) .

Dosage Effects in Animal Models

In a rat model of memory impairment induced by scopolamine, this compound treatment (0.05, 0.1, or 0.25 mg/kg, orally) reduced the memory impairment . This compound at a dose of 1.0 mg/kg reversed REM SD-induced cognitive deficit and occupied 92% of the sigma-1 receptor population . A lower dose (0.3 mg/kg) occupied 88% of the receptors but did not significantly improve cognition .

Metabolic Pathways

The σ1 receptors, with which this compound interacts, play a key role in the modulation of Ca2+ release and apoptosis . These receptors are chaperone proteins primarily found in the endoplasmic reticulum of cells in the central nervous system .

Subcellular Localization

The σ1 receptors, which this compound targets, mainly reside in the endoplasmic reticulum and are enriched in the mitochondria-associated endoplasmic reticulum membrane but can change their intracellular location in response to cellular stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cutamesine is synthesized through a multi-step process involving the formation of the piperazine ring and the attachment of phenalkyl groups. The synthetic route typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Attachment of Phenalkyl Groups: The phenalkyl groups are introduced through nucleophilic substitution reactions. For example, 3,4-dimethoxyphenethyl bromide and 3-phenylpropyl bromide can be reacted with the piperazine ring in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Cutamesine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of this compound can lead to the formation of secondary amines.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Cutamesine has been extensively studied for its potential therapeutic applications in various fields:

    Chemistry: Used as a tool compound to study sigma-1 receptor interactions and binding affinities.

    Biology: Investigated for its role in modulating calcium signaling and apoptosis in cells.

    Medicine: Explored for its potential in treating cognitive diseases, depression, and stroke recovery. .

Comparison with Similar Compounds

Cutamesine is unique in its high selectivity for the sigma-1 receptor compared to other sigma receptor agonists. Similar compounds include:

This compound’s high selectivity for the sigma-1 receptor and its ability to modulate calcium signaling and apoptosis make it a promising candidate for therapeutic applications in neurological conditions.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSWWUWQVAQPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167935
Record name Cutamesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165377-43-5
Record name 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165377-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cutamesine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cutamesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06618
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cutamesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUTAMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7A4144BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride (1.06 g, 2.40 mmol) in THF (5 mL) is added a solution of sodium hydroxide (1N, 6 mL). To the resulting solution is added ethyl acetate and brine. The organic layer is separated, filtered through silica gel, dried over anhydrous sodium sulfate, concentrated, and dried to give 0.829 g of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine as a light brown solid.
Name
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Cutamesine exert its effects within the body?

A1: this compound acts as a sigma-1 receptor (Sig-1R) agonist. [, , , , , , , , , ] Sig-1Rs are chaperone proteins primarily residing in the endoplasmic reticulum, often at its interface with mitochondria. [, , , , , , , , , ] Upon binding to Sig-1Rs, this compound modulates their activity, impacting various downstream cellular processes. [, , , , , , , , , ] Notably, this compound has been shown to enhance the secretion of brain-derived neurotrophic factor (BDNF), influence calcium homeostasis, and mitigate neuronal apoptosis in preclinical models. [, ]

Q2: What is the structure of this compound and are there any details about its molecular weight or formula?

A2: While the provided research papers discuss this compound's activity and therapeutic potential, they lack specific details regarding its molecular formula, weight, and spectroscopic data.

Q3: Has this compound shown efficacy in improving functional recovery after stroke in clinical trials?

A3: A Phase II clinical trial (NCT00639249) investigated this compound's safety, tolerability, and efficacy in acute ischemic stroke patients. [, ] While the overall results did not show statistically significant improvements in functional outcomes for the entire study population, a post-hoc analysis revealed that patients with moderate to severe stroke severity exhibited greater improvement in National Institutes of Health Stroke Scale (NIHSS) scores when treated with the 3 mg/d dose compared to placebo. [, ] These findings highlight the need for further investigation, particularly in the moderate to severe stroke population.

Q4: What is the role of sigma-1 receptors in neuroprotection, especially in the context of stroke and other neurological conditions?

A5: Sigma-1 receptors are increasingly recognized for their potential role in neuroprotection. [, ] Studies show that Sig-1R agonists, like this compound, can influence neuronal survival and plasticity. [, , , ] For instance, in models of ischemic stroke, Sig-1R activation has been linked to reduced neuronal damage and improved functional outcomes. [, , , ] This neuroprotective effect is thought to involve various mechanisms, including modulation of calcium signaling, reduction of endoplasmic reticulum stress, and promotion of BDNF secretion. [, , , ]

Q5: What are the pharmacokinetic properties of this compound?

A6: Preclinical studies in rats have explored the pharmacokinetic profile of this compound. [, , ] Following intraperitoneal administration, this compound displays a bi-exponential decline in plasma concentration with an elimination half-life ranging from 1.6 to 3.2 hours in plasma and up to 5.1 hours in the brain. [] Crucially, this compound demonstrates favorable brain penetration, achieving concentrations in the brain significantly higher than in plasma. [, , ] This characteristic is particularly relevant considering its central nervous system targets. []

Q6: How does this compound influence BDNF levels and why is this significant?

A7: this compound has been shown to increase BDNF levels, a protein crucial for neuronal survival, growth, and plasticity. [] This effect was observed in rat models and in vitro studies using neuroblastoma cell lines. [] Mechanistically, this compound appears to enhance the post-translational processing and secretion of BDNF, rather than influencing its gene expression directly. [] This characteristic is noteworthy as it differs from the mechanism of many antidepressants that primarily act by increasing BDNF gene expression. []

Q7: What are the potential implications of this compound's interaction with drug transporters and metabolizing enzymes?

A7: While the provided research highlights this compound's pharmacokinetic properties, including its absorption and distribution, it lacks specific details regarding its interactions with drug transporters and metabolizing enzymes.

Q8: Are there alternative compounds or strategies being explored for similar therapeutic targets?

A9: The research mentions other sigma-1 receptor agonists, such as fluvoxamine, dehydroepiandrosterone (DHEA), and PRE084, which have shown promise in preclinical and clinical studies for conditions like stroke and cognitive impairment. [, , , ] These compounds offer potential alternatives to this compound, and understanding their similarities and differences in terms of efficacy, safety, and mechanisms of action is crucial for advancing therapeutic development in this area.

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